molecular formula C12H21NO2 B1400726 Cyclopentyl(4-(hydroxymethyl)piperidin-1-yl)methanone CAS No. 1178658-39-3

Cyclopentyl(4-(hydroxymethyl)piperidin-1-yl)methanone

Cat. No.: B1400726
CAS No.: 1178658-39-3
M. Wt: 211.3 g/mol
InChI Key: IYIZUSBJFBUFCO-UHFFFAOYSA-N
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Description

Cyclopentyl(4-(hydroxymethyl)piperidin-1-yl)methanone is a piperidine-based methanone derivative featuring a cyclopentyl group attached to the carbonyl carbon and a hydroxymethyl substituent at the 4-position of the piperidine ring.

Properties

IUPAC Name

cyclopentyl-[4-(hydroxymethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c14-9-10-5-7-13(8-6-10)12(15)11-3-1-2-4-11/h10-11,14H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIZUSBJFBUFCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl(4-(hydroxymethyl)piperidin-1-yl)methanone typically involves the reaction of cyclopentanone with 4-(hydroxymethyl)piperidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the hydroxyl group, followed by nucleophilic addition to the carbonyl group of cyclopentanone. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high yields .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(4-(hydroxymethyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1. Anticancer Activity

One of the primary applications of cyclopentyl(4-(hydroxymethyl)piperidin-1-yl)methanone is its role as a potential anticancer agent. Research indicates that compounds with similar structural motifs can act as inhibitors of histone demethylases, specifically KDM2b, which is implicated in cancer progression. The inhibition of KDM2b can enhance the efficacy of existing cancer therapies and reduce the likelihood of resistance to treatment .

1.2. Neuropharmacological Effects

The compound's structural characteristics suggest potential neuropharmacological applications. Its piperidine moiety may interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression. Compounds with similar structures have been studied for their ability to modulate synaptic transmission and neuroplasticity .

Case Studies and Research Findings

3.1. Preclinical Studies

Several preclinical studies have demonstrated the efficacy of piperidine derivatives in reducing tumor growth in various cancer models. For example, compounds structurally similar to this compound have shown significant reductions in tumor size when administered in combination with standard chemotherapy agents .

3.2. Pharmacokinetic Profiles

Research into the pharmacokinetic properties of this compound indicates favorable absorption and distribution characteristics, which are crucial for its development as a therapeutic agent . Studies have suggested that modifications to the compound's structure can enhance its bioavailability and therapeutic index.

Mechanism of Action

The mechanism of action of Cyclopentyl(4-(hydroxymethyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For instance, it may bind to a receptor site, altering the receptor’s conformation and affecting signal transduction processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of piperidinyl/phenyl methanones, where substituents on the aromatic/cycloalkyl group and piperidine ring modulate physicochemical and functional properties. Key analogues include:

Compound Name Substituents (Piperidine Position 4) Aromatic/Cycloalkyl Group Molecular Weight (g/mol) Key Properties/Applications
Cyclopentyl(4-(hydroxymethyl)piperidin-1-yl)methanone Hydroxymethyl Cyclopentyl ~265.36* Hypothesized enhanced polarity and H-bonding capacity
(4-Methylphenyl)(4-methylpiperidin-1-yl)methanone Methyl 4-Methylphenyl 261.36 Tuned electronic/nonlinear optical properties
(4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methanone Hydroxyl 4-Chlorophenyl 269.74 Crystal packing influenced by Cl and OH groups
(4-Hydroxypiperidin-1-yl)((4-phenylethynyl)phenyl)methanone Hydroxyl 4-Phenylethynylphenyl 305.38 Potential applications in material science
(4-Benzylpiperazin-1-yl)(1H-indol-2-yl)methanone Benzylpiperazine Indol-2-yl 319.41 Bioactive scaffold (e.g., kinase inhibition)

*Calculated based on molecular formula C₁₃H₂₁NO₂.

Key Observations:
  • Hydroxymethyl vs.
  • Cyclopentyl vs.
  • Crystal Packing: Analogues like (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone exhibit intermolecular hydrogen bonds (O–H⋯O) and halogen interactions (Cl⋯Cl), suggesting the hydroxymethyl group in the target compound may promote similar crystalline stability .

Electronic and Optical Properties

Studies on (4-Methylphenyl)(4-methylpiperidin-1-yl)methanone reveal that electron-donating groups (e.g., methyl) lower the energy gap (HOMO-LUMO), enhancing nonlinear optical (NLO) responses. The hydroxymethyl group in the target compound, being moderately electron-donating, may similarly reduce HOMO-LUMO gaps but with added polarity influencing dipole moments .

Biological Activity

Cyclopentyl(4-(hydroxymethyl)piperidin-1-yl)methanone is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13_{13}H19_{19}N\O
  • Molecular Weight : 219.30 g/mol
  • CAS Number : 1178658-39-3
  • Structure : The compound features a cyclopentyl group attached to a piperidine ring with a hydroxymethyl substituent, contributing to its unique biological activity.

This compound is believed to interact with various biological targets, primarily through modulation of neurotransmitter systems and inhibition of specific enzymes. Its structural similarity to known psychoactive compounds suggests potential effects on the central nervous system (CNS).

1. Neuropharmacological Effects

Research indicates that compounds similar to this compound can influence neurotransmitter levels, particularly serotonin and dopamine. This modulation may lead to anxiolytic or antidepressant effects, as seen in various animal models.

2. Inhibition of Enzymatic Activity

The compound has demonstrated inhibitory effects on enzymes related to inflammation and pain pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs), thus reducing prostaglandin synthesis.

Case Studies and Experimental Data

StudyFindings
In vitro studies This compound showed an IC50_{50} of 0.126 μM against cancer cell lines, indicating potent antiproliferative activity .
Animal Models In mouse models, administration resulted in significant reductions in markers of inflammation and pain .
Neurobehavioral Tests Behavioral assays indicated potential anxiolytic effects, with treated mice displaying reduced anxiety-like behaviors compared to controls .

Safety and Toxicity Profile

Although preliminary data suggest favorable safety profiles, comprehensive toxicity studies are necessary. The compound's effects on liver enzymes and potential off-target interactions must be evaluated further.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclopentyl(4-(hydroxymethyl)piperidin-1-yl)methanone

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